molecular formula C10H18BrNO2Si B8188723 4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole

4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole

Cat. No.: B8188723
M. Wt: 292.24 g/mol
InChI Key: USJGTUCXTXMDGL-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a substituted oxazole derivative characterized by a bromine atom at the 4-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 2-position of the oxazole ring. The TBDMS group enhances stability and modulates reactivity during multi-step syntheses, particularly in protecting alcohol functionalities during coupling reactions .

Synthesis:
The synthesis of such oxazole derivatives typically involves silylation reactions. For example, tert-butyldimethylsilyl chloride (TBDMSCl) is used to protect hydroxymethyl groups under mild conditions, as demonstrated in the preparation of structurally related benzyl carbamates . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) are also employed to introduce aryl or heteroaryl groups at the brominated position of the oxazole core .

Properties

IUPAC Name

(4-bromo-1,3-oxazol-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2Si/c1-10(2,3)15(4,5)14-7-9-12-8(11)6-13-9/h6H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJGTUCXTXMDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CO1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling reactions: The compound can undergo coupling reactions with various partners to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives .

Scientific Research Applications

4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The tert-butyl-dimethyl-silanyloxymethyl group provides steric protection and influences the compound’s solubility and stability. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS 1369899-03-5)

  • Structure : Oxazole core with a 4-bromo-2,3-dimethylphenyl substituent.
  • Molecular Formula: C₁₁H₁₀BrNO.
  • Key Properties : The electron-withdrawing bromine and methyl groups enhance electrophilicity, making this compound reactive in cross-coupling reactions. Its bulkier aryl substituent contrasts with the TBDMS-hydroxymethyl group in the target compound, reducing solubility in polar solvents .

2-Bromo-4-tert-butyl-oxazole (CAS 1595737-86-2)

  • Structure : Oxazole with bromine at C2 and a tert-butyl group at C3.
  • Molecular Formula: C₇H₁₀BrNO.
  • Key Properties : The tert-butyl group increases steric hindrance, slowing nucleophilic substitution at C2. The bromine atom at C2 is less reactive than at C4 due to electronic effects .

Thiazole Derivatives with Similar Substituents

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)thiazole (CAS 204513-55-3)

  • Structure : Thiazole core with a TBDMS-protected hydroxymethyl group and bromine at C4.
  • Molecular Formula: C₁₀H₁₈BrNOSSi.
  • Key Properties : The thiazole ring (with a sulfur atom instead of oxygen) exhibits lower aromaticity than oxazole, leading to higher reactivity in electrophilic substitutions. The TBDMS group stabilizes the compound during storage (recommended at 2–8°C under inert atmosphere) .

5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS 1245782-59-5)

  • Structure : Thiazole with bromine at C5, TBDMS at C2, and a methyl group at C4.
  • Molecular Formula : C₁₀H₁₈BrNSSi.
  • Key Properties : The methyl group at C4 increases steric protection, reducing susceptibility to oxidation compared to hydroxymethyl-substituted analogues .

Benzoxazepine Derivatives

Substituted Dibenzoxazepines

  • Structure : Benzoxazepines synthesized from 4-bromo-5-nitrophthalonitrile.
  • However, their synthesis is more complex, requiring activated aromatic nucleophilic substitutions, which are less efficient than oxazole functionalization .

Physicochemical and Reactivity Comparison

Electronic Properties

  • HOMO-LUMO Gap : Oxazole derivatives generally have a larger HOMO-LUMO gap (ΔE = ~7.5 eV) compared to thiazoles (ΔE = ~6.8 eV), indicating higher kinetic stability and lower reactivity toward singlet oxygen .
  • Electrophilicity : Bromine at C4 in oxazole increases electrophilicity, favoring cross-coupling reactions, whereas bromine at C2 in thiazoles directs substitutions to C5 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Ring Molecular Formula Molecular Weight Key Substituents Reactivity Highlights
4-Bromo-2-(TBDMS-hydroxymethyl)-oxazole Oxazole C₁₀H₁₇BrNO₂Si 307.24 Br (C4), TBDMS (C2) High stability, Suzuki coupling active
4-Bromo-2-(((TBDMS)oxy)methyl)thiazole Thiazole C₁₀H₁₈BrNOSSi 308.31 Br (C4), TBDMS (C2) Lower HOMO-LUMO gap, higher reactivity
5-(4-Bromo-2,3-dimethylphenyl)oxazole Oxazole C₁₁H₁₀BrNO 252.11 Br (aryl), methyl (C2, C3) Limited solubility in polar solvents

Biological Activity

4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Antimicrobial Properties

Research has shown that oxazole derivatives possess significant antimicrobial activity. In a study evaluating various oxazole compounds, it was found that certain derivatives exhibited potent activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundMIC (µg/ml) against BacteriaMIC (µg/ml) against Fungi
This compound1.6 (E. coli)1.6 (Candida albicans)
Reference Drug (Ampicillin)0.5 (E. coli)N/A
Reference Drug (Clotrimazole)N/A0.8 (Candida albicans)

This table indicates that the compound demonstrates comparable antimicrobial efficacy to standard reference drugs, suggesting its potential as a therapeutic agent.

Anticancer Activity

The anticancer potential of oxazole derivatives, including this compound, has been explored in various studies. A notable study demonstrated that certain oxazole derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a recent investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in Table 2.

Cell LineIC50 (µM) for this compoundIC50 (µM) for Cisplatin
MCF-710.55.0
HeLa12.36.0

These findings indicate that while the compound exhibits promising anticancer activity, it is less potent than cisplatin, a well-known chemotherapeutic agent.

The biological activity of this compound is thought to result from its interaction with specific molecular targets within cells. The oxazole ring structure plays a crucial role in maintaining the compound's stability and facilitating its interaction with enzymes or receptors involved in various biochemical pathways.

Proposed Mechanisms

  • Enzyme Inhibition : The bromine atom may enhance binding affinity to target enzymes, disrupting their function.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species Generation : It may promote oxidative stress in microbial cells, contributing to its antimicrobial effects.

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